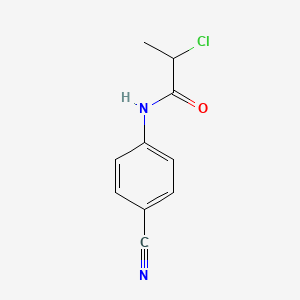

2-chloro-N-(4-cyanophenyl)propanamide

説明

2-Chloro-N-(4-cyanophenyl)propanamide (CAS: 572881-44-8) is a chloro-substituted propanamide derivative featuring a 4-cyanophenyl group. Its molecular formula is C₁₀H₉ClN₂O, with a molecular weight of 208.64 g/mol . Key physical properties include a melting point of 138–140°C, boiling point of 418.3±30.0°C, and density of 1.3±0.1 g/cm³ .

特性

CAS番号 |

40781-36-0 |

|---|---|

分子式 |

C10H9ClN2O |

分子量 |

208.64 g/mol |

IUPAC名 |

2-chloro-N-(4-cyanophenyl)propanamide |

InChI |

InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-4-2-8(6-12)3-5-9/h2-5,7H,1H3,(H,13,14) |

InChIキー |

YJKWYWDSLSGVDW-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=C(C=C1)C#N)Cl |

正規SMILES |

CC(C(=O)NC1=CC=C(C=C1)C#N)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Halogen-Substituted Propanamides

2-Chloro-N-(4-methylphenyl)propanamide (CNMP)

- Molecular Formula: C₁₀H₁₂ClNO

- Key Differences: Replaces the 4-cyanophenyl group with a 4-methylphenyl moiety.

- Properties: The methyl group (electron-donating) increases hydrophobicity compared to the cyano group (electron-withdrawing). CNMP is utilized in continuous crystallization studies, highlighting its role in pharmaceutical intermediate synthesis .

- Applications : Key starting material for α-thio-β-chloroacrylamides, emphasizing its utility in scalable API manufacturing .

2-Bromo-N-(4-chlorophenyl)propanamide

- Molecular Formula: C₉H₉BrClNO

- Key Differences : Bromine replaces chlorine at the propanamide α-position.

Substituent Position and Bioactivity

4-Cyanophenyl vs. 3-Cyanophenyl Analogs

- Example: Compound 80 (3-cyanophenyl analog) exhibits reduced dual RNase H/IN inhibition (IC₅₀: 1.77 µM RNase H, 1.18 µM IN) compared to the 4-cyanophenyl derivative 79, underscoring the importance of para-substitution for balanced inhibitory activity .

- Meta-Substituted Analogs: Compounds 81 (5-pyrimidyl) and 82 (3-cyanophenyl) show higher selectivity for RNase H over IN compared to para-substituted analogs, suggesting meta-substitution favors target specificity .

Functional Group Modifications

2-Chloro-N-(4-cyanophenyl)acetamide

- Molecular Formula : C₉H₇ClN₂O

- Key Differences : Acetamide (C₂ backbone) replaces propanamide (C₃).

- Impact : Shorter carbon chain reduces molecular weight (192.62 g/mol ) and alters solubility. Used in synthetic organic chemistry for intermediate synthesis .

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide

- Molecular Formula : C₇H₉ClN₂OS

- Key Differences: Thiazole ring replaces the 4-cyanophenyl group.

Complex Substitutions

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Molecular Formula : C₁₆H₁₉ClN₂O

- Key Features : Combines chlorophenethyl and isobutylphenyl groups.

- Synthesis : Prepared via Schotten-Baumann reaction, demonstrating adaptability in amide bond formation for diverse pharmacological scaffolds .

MR-39

Comparative Data Table

Key Research Findings

- Substituent Position: Para-substituted 4-cyanophenyl groups optimize dual enzyme inhibition (RNase H/IN), while meta-substitution enhances selectivity .

- Halogen Effects : Bromine analogs exhibit slower reaction kinetics due to steric bulk, whereas chlorine balances reactivity and stability .

- Backbone Modifications : Propanamide derivatives (C₃) generally show higher thermal stability compared to acetamides (C₂), as seen in melting point data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。